![molecular formula C8H12OSe B14314780 2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene CAS No. 112520-12-4](/img/structure/B14314780.png)
2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[310]hex-1(5)-ene is a unique organoselenium compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents
Properties
CAS No. |
112520-12-4 |
|---|---|
Molecular Formula |
C8H12OSe |
Molecular Weight |
203.15 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene |
InChI |
InChI=1S/C8H12OSe/c1-7(2)5-6(10-5)8(3,4)9-7/h1-4H3 |
InChI Key |
PIDPXARYZWZNJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C([Se]2)C(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
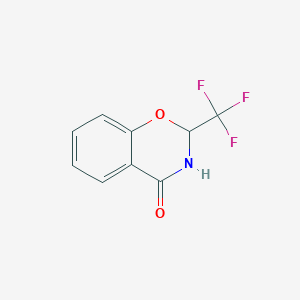
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
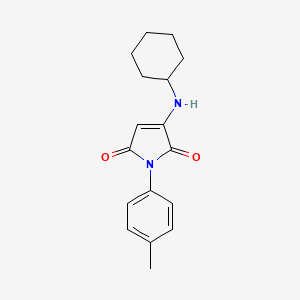
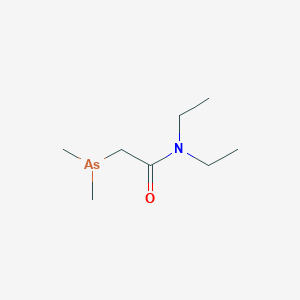
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
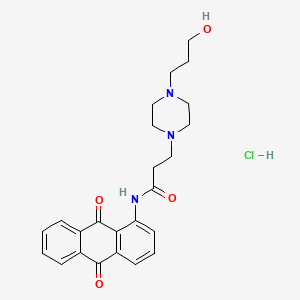

![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
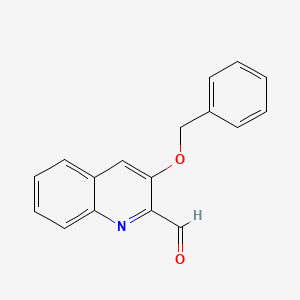
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

